1-Butanol

Übersicht

Beschreibung

1-Butanol (C₄H₉OH), a four-carbon primary alcohol, is a versatile compound with applications as a solvent, fuel additive, and chemical feedstock. Its thermophysical properties, such as a higher energy density (27 MJ/L) compared to ethanol (21 MJ/L), lower vapor pressure (0.82 kPa at 20°C), and improved miscibility with hydrocarbons, make it advantageous for fuel blending . Industrially, this compound is primarily produced via petrochemical routes, but advances in metabolic engineering have enabled microbial production using modified Clostridium species and Escherichia coli, achieving titers up to 30 g/L under anaerobic conditions .

Vorbereitungsmethoden

Fermentation-Based Production

Acetone-Butanol-Ethanol (ABE) Fermentation

The ABE fermentation process, pioneered by Chaim Weizmann during World War I, remains a cornerstone of biological 1-butanol production. Using anaerobic bacteria such as Clostridium acetobutylicum, carbohydrates (starch, molasses, or lignocellulosic biomass) undergo metabolic conversion into acetone, butanol, and ethanol in a characteristic 3:6:1 ratio . The process occurs in two phases:

-

Acidogenesis : Exponential bacterial growth produces acetic and butyric acids, lowering the pH.

-

Solventogenesis : Acidic conditions trigger the re-assimilation of acids into solvents, with butanol as the dominant product .

Recent advancements focus on strain engineering to improve butanol selectivity. For instance, Clostridium beijerinckii mutants achieve 20–25 g/L butanol titers, though product inhibition remains a challenge due to butanol’s toxicity at concentrations exceeding 12 g/L . Gas stripping using fermentation-derived CO₂/H₂ mixtures enhances recovery rates by 30–40%, mitigating inhibition .

Substrate Optimization and Process Integration

Lignocellulosic feedstocks, such as corn stover and sugarcane bagasse, reduce reliance on food-grade substrates. Pretreatment with dilute acid or enzymatic hydrolysis yields fermentable sugars, but inhibitors (e.g., furfural) necessitate detoxification steps. Integrated biorefineries coupling ABE fermentation with biodiesel production demonstrate 15–20% cost reductions by utilizing glycerol as a co-substrate .

Propylene Carbonyl Synthesis (Oxo Process)

Hydroformylation Reaction

The oxo process dominates industrial this compound production, accounting for 60–70% of global output. Propylene reacts with syngas (CO/H₂) under hydroformylation conditions to form n-butyraldehyde and isobutyraldehyde . Key parameters include:

-

Catalysts : Rhodium-based complexes (e.g., RhH(CO)(PPh₃)₃) enable 85–90% n-butyraldehyde selectivity at 130–160°C and 20–25 MPa .

-

Reactor Design : Two-stage continuous reactors minimize side reactions, achieving 95% propylene conversion .

Table 1 : Hydroformylation Performance Metrics

| Parameter | Value | Source |

|---|---|---|

| Temperature | 130–160°C | |

| Pressure | 20–25 MPa | |

| n/i Butyraldehyde Ratio | 4:1 to 10:1 | |

| Propylene Conversion | ≥95% |

Aldehyde Hydrogenation

n-Butyraldehyde undergoes catalytic hydrogenation to this compound using nickel or copper-chromite catalysts at 120–150°C and 5–10 MPa . Mitsubishi Chemical’s process achieves 99.5% purity through dual distillation columns, removing light ends (ethanol, propanol) and heavy byproducts (butyl acrylates) .

Chemical Conversion from Bioethanol

Multi-Step Catalytic Upgrading

Bioethanol serves as a renewable feedstock for this compound via:

-

Dehydration to Ethylene : γ-Al₂O₃ catalysts at 400–450°C.

-

Oligomerization to C₄ Olefins : Zeolite H-ZSM-5 at 300–350°C.

-

Hydroformylation/Hydrogenation : Syngas addition and hydrogenation mimic the oxo process .

This route faces challenges in energy intensity, with overall yields rarely exceeding 50% due to competing ethylene polymerization .

Single-Step Catalytic Coupling

Supercritical ethanol (≥240°C, ≥60 atm) over Ni/Al₂O₃ catalysts enables direct Guerbet coupling:

At 250°C and 173 atm, 8% Ni/Al₂O₃ achieves 35% ethanol conversion with 61.7% butanol selectivity .

Catalytic Hydrogenation of Crotonaldehyde

Crotonaldehyde, derived from aldol condensation of acetaldehyde, is hydrogenated to this compound via:

-

Gas-Phase Hydrogenation : Pd/ZnO catalysts at 150–200°C yield 80–85% butanol.

-

Liquid-Phase Hydrogenation : Raney nickel in ethanol achieves 90% selectivity but requires high H₂ pressures (10–15 MPa) .

Comparative Analysis of Industrial Methods

Table 2 : Economic and Environmental Metrics

| Method | CAPEX ($/ton) | Energy Use (GJ/ton) | CO₂ Emissions (kg/ton) |

|---|---|---|---|

| ABE Fermentation | 1,200–1,500 | 25–30 | 500–600 |

| Oxo Process | 800–1,000 | 18–22 | 1,200–1,500 |

| Ethanol Coupling | 1,500–2,000 | 35–40 | 300–400 |

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Butanol kann zu Butyraldehyd und weiter zu Buttersäure oxidiert werden.

Reduktion: Butanol kann mit starken Reduktionsmitteln wie Lithiumaluminiumhydrid zu Butan reduziert werden.

Substitution: Butanol kann nukleophile Substitutionsreaktionen eingehen, um Alkylhalogenide zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumdichromat, Schwefelsäure.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.

Substitution: Salzsäure, Schwefelsäure

Hauptprodukte

Oxidation: Butyraldehyd, Buttersäure.

Reduktion: Butan.

Substitution: Butylchlorid

Wissenschaftliche Forschungsanwendungen

Biofuel Production

Microbial Production

Recent advancements in metabolic engineering have enabled the microbial production of 1-butanol from renewable resources. This process utilizes various microorganisms to convert biomass into biofuels, offering a sustainable alternative to fossil fuels. Research indicates that this compound has favorable properties for use as a biofuel, including high energy content and compatibility with existing fuel infrastructure .

Photosynthetic Biosynthesis

Cyanobacteria have been engineered to enhance the biosynthesis of this compound directly from CO₂ through photosynthesis. A study reported a maximum production rate of 302 mg L⁻¹ day⁻¹ from engineered Synechocystis PCC 6803, demonstrating the potential for large-scale production of this biofuel .

Solvent Applications

Extraction Processes

this compound is recognized for its effectiveness as a solvent in extraction processes. It has been shown to outperform traditional solvents like ethyl acetate in extracting polar compounds from various matrices . Its unique solvent properties facilitate the extraction of bioactive compounds from plant materials, making it valuable in pharmaceutical and nutraceutical applications.

Environmental Applications

In environmental science, this compound is utilized to predict the bioavailability of polycyclic aromatic hydrocarbons (PAHs) in soil. Its extraction capabilities allow for better assessment and remediation strategies for contaminated sites .

Chemical Synthesis

Catalytic Reactions

this compound serves as a reactant and solvent in various catalytic processes. Studies have explored its role in carbon nanotube (CNT)-catalyzed reactions involving aliphatic alcohols, showcasing its potential in producing valuable chemicals through efficient catalytic processes .

Pharmacological Research

Therapeutic Applications

Research has identified potential therapeutic applications of this compound in pharmacology. Its fractions have demonstrated biological activities that may aid in treating various diseases, including osteoporosis and inflammation . The compound's ability to influence cellular activities positions it as a candidate for further exploration in drug development.

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Biofuel Production | Microbial and photosynthetic production methods utilizing renewable resources | High energy content; compatibility with fuel systems |

| Solvent Applications | Effective solvent for extraction processes; used in environmental assessments | More efficient than ethyl acetate |

| Chemical Synthesis | Reactant and solvent in catalytic reactions; used in CNT-catalyzed processes | Valuable in producing chemicals |

| Pharmacological Research | Investigated for therapeutic effects; potential in treating diseases | Biological activity influencing cellular functions |

Case Studies

- Microbial Production Case Study : Research on Clostridium species has demonstrated successful conversion of lignocellulosic biomass into this compound, highlighting the efficiency of microbial fermentation pathways.

- Photosynthetic Engineering Case Study : A systematic modular engineering approach was employed on Synechocystis PCC 6803, resulting in significant improvements in this compound titers, paving the way for industrial applications.

Wirkmechanismus

Butyl alcohol exerts its effects primarily through its interaction with cellular membranes. It disrupts the lipid bilayer, leading to changes in membrane fluidity and permeability. This disruption can affect various cellular processes, including signal transduction and ion transport. Butyl alcohol can also act as a central nervous system depressant by interacting with neurotransmitter receptors .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Isomers (2-Butanol)

1-Butanol and 2-butanol (C₄H₉OH) are structural isomers with distinct toxicity profiles and physicochemical behaviors:

Comparison with Ethanol

This compound outperforms ethanol (C₂H₅OH) as a biofuel due to its superior physicochemical properties:

This compound’s density closely aligns with diesel standards (EN 590), reducing phase separation risks in blends .

Comparison with Longer-Chain Alcohols (1-Octanol)

1-Octanol (C₈H₁₇OH), an eight-carbon alcohol, shares diesel-like properties but differs in production challenges:

| Property | This compound | 1-Octanol | Reference |

|---|---|---|---|

| Energy Content | 33.1 MJ/kg | 37.7 MJ/kg | |

| Microbial Production | 30 g/L (engineered E. coli) | <1 g/L (native producers) | |

| Water Solubility | 7.7% (w/w) | 0.05% (w/w) |

1-Octanol’s low solubility and microbial production barriers limit its scalability compared to this compound .

Comparison with Butyric Acid

Butyric acid (C₄H₈O₂) and this compound exhibit opposing interfacial behaviors in aqueous solutions:

- Halide Ion Effects: this compound increases interfacial bromide density by 25%, while butyric acid reduces it by 40% .

- Chemical Reactivity: Butyric acid undergoes oxidation to CO₂ in catalytic systems, whereas this compound forms aldehydes and carboxylic acids .

Production Methods and Catalytic Processes

- Catalytic Synthesis: Cu-PMO catalysts are essential for this compound production via Guerbet reactions, achieving 20% ethanol conversion .

- Metabolic Engineering: NADH and acetyl-CoA driving forces in E. coli enhance this compound yields (70–88% theoretical) .

Environmental and Microbial Considerations

- Adsorption: Hydrophobic porous carbons (HDPC) adsorb this compound effectively, with capacity increasing at pyrolysis temperatures >550°C .

- Bacterial Tolerance: Clostridium strains show higher this compound tolerance (up to 2% v/v) than non-native microbes .

Biologische Aktivität

1-Butanol, a four-carbon straight-chain alcohol, has garnered significant attention in various fields due to its diverse biological activities. This article explores the biological effects of this compound, focusing on its impact on microorganisms, plants, and potential therapeutic applications.

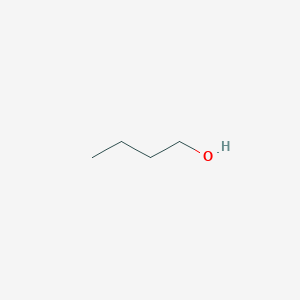

This compound (C4H10O) is a colorless liquid with a characteristic alcohol odor. It is soluble in water and has a boiling point of approximately 117.7 °C. Its structure allows it to participate in various biochemical interactions, making it a subject of interest in both environmental and biological studies.

Biological Activity Overview

This compound exhibits several biological activities that can be categorized as follows:

- Microbial Growth Modulation

- Plant Stress Response Enhancement

- Potential Therapeutic Effects

Microbial Growth Modulation

Recent studies have demonstrated that this compound can significantly influence microbial growth and biofilm formation. For instance, research involving the thermoacidophilic archaeon Sulfolobus acidocaldarius revealed that this microorganism could tolerate up to 1.5% (vol/vol) this compound. The presence of this compound altered biofilm architecture, leading to denser structures and increased extracellular polymeric substances (EPS) production. Notably, at higher concentrations (2% and above), a decline in biofilm biomass and respiratory activity was observed .

Table 1: Effects of this compound on Sulfolobus acidocaldarius

| Concentration (vol/vol) | Maximum OD600 | Biofilm Formation | Respiratory Activity |

|---|---|---|---|

| 0% | Control | Yes | High |

| 0.5% | Similar | Yes | High |

| 1% | Delayed | Yes | Moderate |

| 1.5% | Stable | Yes | Low |

| 2% | Decreased | No | Very Low |

Plant Stress Response Enhancement

In addition to microbial interactions, recent findings indicate that this compound can enhance drought stress tolerance in plants. A study conducted by researchers at RIKEN CSRS demonstrated that pretreatment with this compound led to improved drought resistance in Arabidopsis thaliana. The mechanism involved stomatal closure and increased expression of genes related to reactive oxygen species scavenging, similar to the effects observed with ethanol treatment .

Table 2: Effects of this compound on Drought Stress Tolerance

| Treatment | Effect on Stomatal Closure | Gene Expression Changes |

|---|---|---|

| Control | No | Baseline |

| Ethanol | Moderate | Increased ROS scavenging genes |

| This compound | Significant | Enhanced ROS scavenging genes |

Potential Therapeutic Effects

The therapeutic potential of this compound is also being explored. Its role as a solvent and its low toxicity profile make it an interesting candidate for drug formulation and delivery systems. Ongoing research is investigating its effects on human cells and its potential applications in pharmacology.

Case Studies

Case Study 1: Microbial Tolerance

A study published in Frontiers in Microbiology explored the tolerance mechanisms of S. acidocaldarius when exposed to varying concentrations of this compound. Transcriptome analysis indicated downregulation of motility-related genes and upregulation of stress response pathways, highlighting the compound's impact on microbial physiology .

Case Study 2: Plant Response Mechanism

The research conducted by RIKEN CSRS provided insights into how this compound enhances drought tolerance through physiological changes in plants. The study compared the effects of ethanol and butanol treatments, revealing distinct but overlapping mechanisms that could inform agricultural practices under climate stress .

Q & A

Q. Basic: What are the key physical and chemical properties of 1-butanol critical for experimental design?

This compound (C₄H₁₀O) is a primary alcohol with a molecular weight of 74.12 g/mol and CAS 71-36-3. Key properties include:

- Melting Point : -90°C

- Boiling Point : 118°C

- Density : 0.810 kg/L at 20°C

- Solubility : 77 g/L in water at 20°C

- Refractive Index : 1.3993 (20°C)

- Purity Standards : ≥99.5% (GC), with trace metal limits (e.g., Fe ≤0.1 ppm, Cu ≤0.02 ppm) .

Table 1: Impurity Specifications for Analytical-Grade this compound

| Element | Max Concentration (ppm) |

|---|---|

| Ag | 0.05 |

| As | 0.05 |

| Pb | 0.1 |

| Fe | 0.1 |

| Source: |

These properties guide solvent selection, reaction conditions, and purification protocols. For example, low water solubility necessitates phase-separation strategies in biphasic systems.

Q. Basic: What analytical methods are recommended for quantifying this compound in research?

- GC-FID : Use a 10% SP-1000 column on Chromosorb W-HP for purity analysis.

- HPLC/IR : For complex mixtures (e.g., biological samples).

- Air Sampling : Charcoal adsorption followed by CS₂–isopropanol desorption and GC-FID (NIOSH Method 1401) .

Q. Advanced: How do competitive adsorption dynamics of this compound and ethanol on zeolites challenge predictive models?

The Ideal Adsorbed Solution Theory (IAST) predicts this compound’s two-step breakthrough profiles on zeolites but underestimates transition sharpness at low partial pressures (e.g., 40 Pa). Experimental data show dispersive profiles, whereas IAST assumes instantaneous equilibrium, ignoring kinetic limitations. Discrepancies arise from:

- Non-ideal mixing effects in alcohol mixtures.

- Surface heterogeneity unaccounted for in IAST .

Table 2: Breakthrough Profile Comparisons

| This compound Pressure (Pa) | Modeled Transition Speed | Experimental Observation |

|---|---|---|

| 40 | Sharp transition | Dispersive profile |

| 120 | Faster shock profile | Gradual transition |

| Source: |

Q. Advanced: What kinetic models explain this compound dehydration over γ-Al₂O₃ catalysts?

Dehydration to 1-butene follows two regimes:

- Power-Law Model : Apparent reaction order shifts from 0 (high partial pressure >13.3 kPa) to 1 (low pressure).

- Surface Mechanism : Adsorption of this compound on acid sites precedes rate-limiting C-O bond cleavage.

Key Findings :

- Activation energy: ~110 kJ/mol.

- Higher temperatures (>380°C) favor 1-butene selectivity (88% conversion) .

Q. Advanced: How do Mg/Al ratios in mixed oxide catalysts affect this compound synthesis from ethanol?

Mg-Al oxides catalyze ethanol Guerbet coupling to this compound. Higher Mg/Al ratios (e.g., 3:1) enhance basicity, improving selectivity:

- Selectivity Trends : Decreases with ethanol conversion due to side reactions (e.g., carboxylic acids).

- Optimal Conditions : Co0.05Mg2Al1.05 achieves 35% selectivity at 20% conversion (300°C) .

Table 3: Catalytic Performance vs. Mg/Al Ratio

| Catalyst | Ethanol Conversion (%) | This compound Selectivity (%) |

|---|---|---|

| Cu0.05Mg2Al | 15 | 35 |

| Cu0.73Mg2Al | 25 | 20 |

| Source: |

Q. Advanced: What mechanistic insights does in situ FTIR provide for this compound oxidation on Pt electrodes?

In alkaline media, this compound oxidizes directly to butyrate without CO adsorption. EQCM data show mass loss during oxidation, correlating with butyrate formation. Key steps:

- Electrooxidation Peak : -0.23 V (vs. SCE) in cyclic voltammetry.

- Passivation Avoidance : Alkaline conditions prevent Pt oxide formation, enabling sustained activity .

Q. Advanced: What challenges arise in metabolic engineering of E. coli for this compound production?

Transferring clostridial pathways to E. coli faces:

Eigenschaften

IUPAC Name |

butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O/c1-2-3-4-5/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRHPLDYGYMQRHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O, Array, CH3CH2CH2CH2OH, C4H9OH | |

| Record name | N-BUTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/277 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-BUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0111 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | butan-1-ol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Butan-1-ol | |

| Description | Chemical information link to Wikipedia. | |

| Record name | butyl alcohol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Butanol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021740 | |

| Record name | 1-Butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-butyl alcohol is a colorless liquid. Used in organic chemical synthesis, plasticizers, detergents, etc., Liquid; Water or Solvent Wet Solid, Colorless liquid with a strong, characteristic, mildly alcoholic odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless, mobile liquid/vinous odour, Colorless liquid with a strong, characteristic, mildly alcoholic odor. | |

| Record name | N-BUTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/277 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Butanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | n-Butyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/325 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Butanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004327 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-BUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0111 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Butyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/6/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | N-BUTYL ALCOHOL (N-BUTANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/490 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Butyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0076.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

243.9 °F at 760 mmHg (USCG, 1999), 117.6 °C, 117 °C, 243 °F | |

| Record name | N-BUTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/277 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyl alcohol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02145 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-BUTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/48 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-BUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0111 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-BUTYL ALCOHOL (N-BUTANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/490 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Butyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0076.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

84 °F (USCG, 1999), 37 °C, 98 °F, 37 °C (closed cup), Flash point: 28.89 degrees C, closed cup, 29 °C c.c., 84 °F | |

| Record name | N-BUTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/277 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/325 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-BUTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/48 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-BUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0111 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-BUTYL ALCOHOL (N-BUTANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/490 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Butyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0076.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

9 % (NIOSH, 2023), For more Solubility (Complete) data for N-BUTYL ALCOHOL (17 total), please visit the HSDB record page., In water, 68 g/L at 25 °C, In water, 6.32X10+4 mg/L at 25 °C, Miscible with many organic solvents, Very soluble in acetone; miscible with ethanol and ethyl ether, > 10% in benzene, 63.2 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 7.7, miscible with alcohol, ether, organic solvents, 1 ml in 15 ml water, 9% | |

| Record name | N-BUTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/277 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyl alcohol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02145 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-BUTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/48 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Butanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004327 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-BUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0111 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Butyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/6/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | n-Butyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0076.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.81 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8098 at 20 °C/4 °C, PERCENT IN SATURATED AIR 0.86 (25 °C); DENSITY OF SATURATED AIR: 1.01 (AIR= 1), Liquid heat capacity = 0.566 BTU/lb-F at 75 °F; Liquid thermal conductivity = 1.028 BTU-inch/hr-sq ft-F at 75 °F; Saturated vapor density = 0.00145 lb/cu ft at 75 °F; Ideal gas heat capacity = 0.354 BTU/lb-F at 75 °F, Relative density (water = 1): 0.81, 0.807-0.809, 0.81 | |

| Record name | N-BUTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/277 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-BUTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/48 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-BUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0111 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Butyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/6/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | N-BUTYL ALCOHOL (N-BUTANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/490 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Butyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0076.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.6 (Air = 1), Relative vapor density (air = 1): 2.6 | |

| Record name | N-BUTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/48 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-BUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0111 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

15.51 mmHg (USCG, 1999), 7.0 [mmHg], 7.0 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.58, 15.51 mmHg, 6 mmHg | |

| Record name | N-BUTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/277 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/325 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-BUTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/48 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-BUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0111 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-BUTYL ALCOHOL (N-BUTANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/490 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Butyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0076.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless liquid | |

CAS No. |

71-36-3, 35296-72-1 | |

| Record name | N-BUTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/277 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl alcohol [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanols | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035296721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl alcohol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02145 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-butanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62782 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Butanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.683 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8PJ61P6TS3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-BUTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/48 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Butanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004327 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-BUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0111 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-BUTYL ALCOHOL (N-BUTANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/490 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-129 °F (USCG, 1999), -88.6 °C, -89.8 °C, -90 °C, -129 °F | |

| Record name | N-BUTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/277 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyl alcohol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02145 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-BUTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/48 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Butanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004327 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-BUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0111 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-BUTYL ALCOHOL (N-BUTANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/490 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Butyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0076.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.